molecular formula C25H51NO B13949278 N,N-didodecylformamide CAS No. 55282-35-4

N,N-didodecylformamide

Cat. No.: B13949278
CAS No.: 55282-35-4
M. Wt: 381.7 g/mol
InChI Key: YCVBFESJLOMHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Didodecylformamide is a formamide derivative with two dodecyl (12-carbon) chains attached to the nitrogen atom. Its molecular formula is C25H49NO, and its structure has been confirmed via NMR spectroscopy, showing characteristic signals for the formamide proton (δ = 8.00 ppm) and aliphatic chains (δ = 0.85 ppm for terminal methyl groups) . The long hydrophobic chains impart amphiphilic properties, making it suitable for applications requiring surfactancy or phase-transfer catalysis. Unlike smaller analogs like N,N-dimethylformamide (DMF), its high molecular weight and lipophilic nature reduce volatility and polar solvent miscibility.

Properties

CAS No.

55282-35-4

Molecular Formula

C25H51NO

Molecular Weight

381.7 g/mol

IUPAC Name

N,N-didodecylformamide

InChI

InChI=1S/C25H51NO/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3

InChI Key

YCVBFESJLOMHSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Didodecylformamide can be synthesized through the reaction of dodecylamine with formic acid or its derivatives. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond. The reaction can be represented as follows:

2 C12H25NH2 + HCOOH → C25H51NO + H2O\text{2 C12H25NH2 + HCOOH → C25H51NO + H2O} 2 C12H25NH2 + HCOOH → C25H51NO + H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Didodecylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

N,N-Didodecylformamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of long-chain amides and other derivatives.

    Biology: The compound can be used in the study of lipid membranes due to its long alkyl chains, which mimic the behavior of natural lipids.

    Medicine: Research into its potential as a drug delivery agent or in the formulation of pharmaceuticals is ongoing.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-didodecylformamide involves its interaction with various molecular targets. The long alkyl chains allow it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and other cellular processes. Additionally, the formamide group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Boiling Point (°C) Solubility Profile
N,N-Didodecylformamide C25H49NO 379.66 (calculated) Two dodecyl chains, formamide group Not reported Low in water; soluble in nonpolar solvents
N,N-Dimethylformamide (DMF) C3H7NO 73.09 Two methyl groups, polar aprotic solvent 153 Miscible with water and polar solvents
N-Octadecylformamide C19H39NO 297.52 Single octadecyl (18-carbon) chain Not reported Low water solubility; lipid-soluble
N,N-Dimethylacetamide (DMA) C4H9NO 87.12 Acetyl group instead of formyl, methyl groups 165–167 Miscible with water and organics
N,N-Dimethylthioformamide C3H7NS 89.16 Thioamide (S replaces O) Not reported Reacts with polar solvents

Key Observations :

  • Chain Length and Polarity : DMF and DMA are small, polar solvents with high water miscibility. Increasing chain length (e.g., didodecyl or octadecyl derivatives) reduces polarity and water solubility.
  • Functional Groups : Substituting oxygen with sulfur (thioformamide) increases reactivity in nucleophilic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.